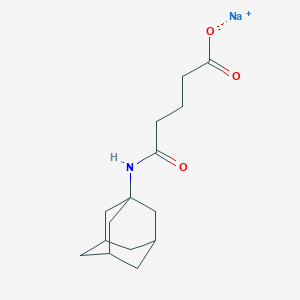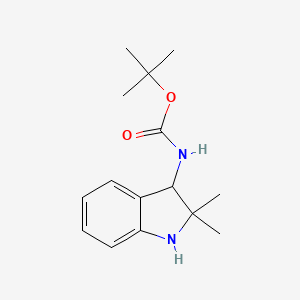![molecular formula C25H28N2O4 B2847734 2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631886-42-5](/img/structure/B2847734.png)
2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Transition Metal Ions
Research has demonstrated the synthesis and characterization of compounds structurally related to the mentioned chemical, showcasing their application as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions in specific solvent mixtures, accompanied by a significant color change, highlighting their potential in molecular recognition and environmental monitoring applications (Gosavi-Mirkute et al., 2017).
Electron Transport Layer in Solar Cells
Another study focuses on the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes, incorporating structural motifs akin to the mentioned compound, for use as an electron transport layer in inverted polymer solar cells. These materials have been shown to improve power conversion efficiency due to their high conductivity and electron mobility, indicating their importance in enhancing renewable energy technologies (Hu et al., 2015).
Synthesis and Derivative Formation
There's significant interest in synthesizing derivatives of compounds similar to the one , providing a broad range of potential applications. One study describes a high-yield process for creating derivatives with potential applications in pharmaceuticals and materials science (Vydzhak & Panchishyn, 2010).
Organic Optoelectronic Materials
Compounds structurally related to the one mentioned have been synthesized under mild conditions and characterized for their photophysical properties. They demonstrate potential applications in the synthesis of novel organic optoelectronic materials, including light-emitting diodes and solar cells, due to their high fluorescence and stability (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-5-26(6-2)12-13-27-22(17-8-7-9-18(15-17)30-4)21-23(28)19-14-16(3)10-11-20(19)31-24(21)25(27)29/h7-11,14-15,22H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHELJOCDBZXDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)
![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)
![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)
![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)
![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)
![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)

![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)
![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)


